molecular formula C16H12O3 B8170766 Methyl 3-(4-ethynylphenoxy)benzoate

Methyl 3-(4-ethynylphenoxy)benzoate

Cat. No.: B8170766
M. Wt: 252.26 g/mol
InChI Key: YNGOLDICFJLFBA-UHFFFAOYSA-N
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Description

Methyl 3-(4-ethynylphenoxy)benzoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a phenoxy group, which in turn is substituted with an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods: In an industrial setting, the production of Methyl 3-(4-ethynylphenoxy)benzoate can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of solid acid catalysts and microwave-assisted synthesis can further enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-ethynylphenoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-(4-ethynylphenoxy)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-(4-ethynylphenoxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular pathways .

Comparison with Similar Compounds

Uniqueness: Methyl 3-(4-ethynylphenoxy)benzoate is unique due to the presence of both the ethynyl and phenoxy groups, which confer distinct reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

methyl 3-(4-ethynylphenoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-3-12-7-9-14(10-8-12)19-15-6-4-5-13(11-15)16(17)18-2/h1,4-11H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGOLDICFJLFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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